6-(Hydroxymethyl)pyridine-3-carbohydrazide
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Overview
Description
6-(Hydroxymethyl)pyridine-3-carbohydrazide is a chemical compound with a pyridine ring substituted at the 3-position with a carbohydrazide group and at the 6-position with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out in an ethanol solvent under reflux conditions. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbohydrazide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-carbohydrazine.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
6-(Hydroxymethyl)pyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)pyridine-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbohydrazide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
6-Methylpyridine-3-carbohydrazide:
Uniqueness
6-(Hydroxymethyl)pyridine-3-carbohydrazide is unique due to the presence of both the hydroxymethyl and carbohydrazide groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
6-(hydroxymethyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O2/c8-10-7(12)5-1-2-6(4-11)9-3-5/h1-3,11H,4,8H2,(H,10,12) |
InChI Key |
OKGLNHAVVNXFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)CO |
Origin of Product |
United States |
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